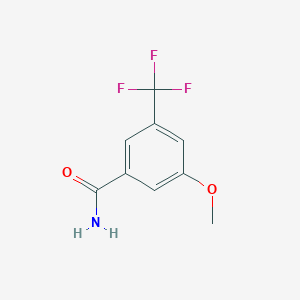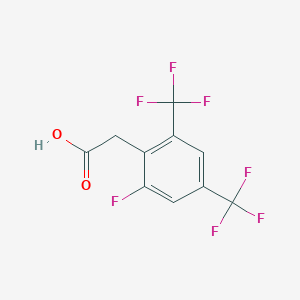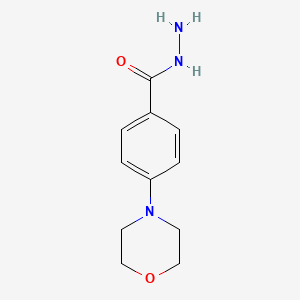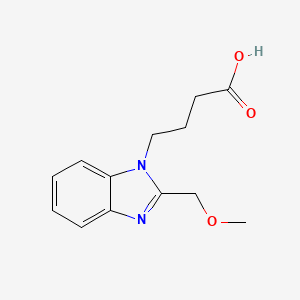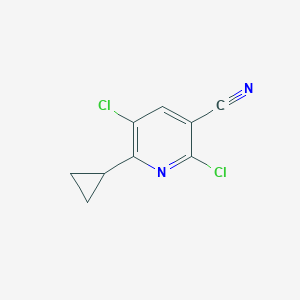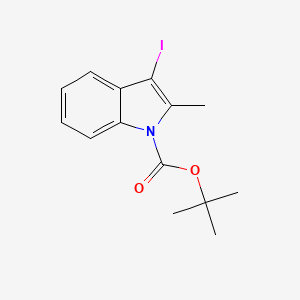
3-Perfluorohexyl-5-trifluoromethyl-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Perfluorohexyl-5-trifluoromethyl-pyrazole is a chemical compound with the molecular formula C10H2F16N2. It is a product used for proteomics research .
Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of this compound is not explicitly mentioned in the literature, but it is likely to follow the general structure of pyrazoles.Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems .Scientific Research Applications
Synthesis and Material Science
3-Perfluorohexyl-5-trifluoromethyl-pyrazole and its derivatives have been a subject of interest in synthetic chemistry. Research efforts include developing efficient synthetic routes for trifluoromethyl substituted pyrazoles, which are valuable in material science and pharmaceuticals (Grünebaum et al., 2016). Additionally, studies on the regioselective synthesis of these compounds demonstrate their potential in creating specialized molecules for various applications (Zanatta et al., 2013).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been investigated for their biological activities. For example, their role in the synthesis of cyclooxygenase-2 inhibitors has been explored, highlighting their potential in drug discovery (Penning et al., 1997).
Physical and Chemical Properties
There is significant interest in understanding the physical and chemical properties of these compounds. Studies have focused on their thermal properties, crystallographic analysis, and fluorescence measurements, providing insights into their behavior under different conditions (Gerus et al., 2012).
Pharmaceutical Applications
Although not directly related to this compound, its structural analogs have been studied for pharmaceutical applications. For instance, derivatives have been explored for their antimicrobial activity against various strains of Mycobacterium tuberculosis (da Silva et al., 2008).
Material Science Applications
In material science, the use of these compounds in the synthesis of heteroleptic cyclometalated iridium(III) complexes demonstrates their utility in creating materials with specific photophysical properties (Yang et al., 2005).
Properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16N2/c11-4(12,2-1-3(28-27-2)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJCLQWBVLKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
